Bicillin-3
Description
Structure
2D Structure
Properties
CAS No. |
8067-92-3 |
|---|---|
Molecular Formula |
C93H111KN12O18S4 |
Molecular Weight |
1852.3 g/mol |
IUPAC Name |
potassium;N,N'-dibenzylethane-1,2-diamine;2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/4C16H18N2O4S.C16H20N2.C13H20N2O2.K/c4*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;/h4*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2;5-8H,3-4,9-10,14H2,1-2H3;/q;;;;;;+1/p-1/t4*11-,12+,14-;;;/m1111.../s1 |
InChI Key |
UWGHBOXQOJIGDX-QESCWDNQSA-M |
SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.[K+] |
Isomeric SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.[K+] |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.[K+] |
Other CAS No. |
8067-92-3 |
Synonyms |
enzathine benzylpenicillin - procaine benzylpenicillin benzathine benzylpenicillin, procaine benzylpenicillin drug combination benzathine benzylpenicillin, procaine benzylpenicillin, benzylpenicillin potassium drug combination benzathine benzylpenicillin, procaine benzylpenicillin, benzylpenicillin sodium drug combination benzathine benzylpenicillin, procaine benzylpenicillin, drug combination Bicillin 1 bicillin C-R Bicillin forte Bicillin III Bicillin-3 Retacillin retazillin |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Profile
Mechanism of Action
Bicillin-3 exerts its bactericidal effects by binding to penicillin-binding proteins (PBPs) within the bacterial cell wall, inhibiting cell wall synthesis. This action leads to cell lysis and death of susceptible bacteria, particularly effective against streptococci and other gram-positive bacteria .
Pharmacokinetics
- Absorption : Rapidly absorbed after intramuscular injection; oral absorption is limited due to acid hydrolysis.
- Volume of Distribution : Approximately 0.53–0.67 L/kg in adults with normal renal function.
- Half-life : Extended half-life allows for prolonged therapeutic effects, making it suitable for single-dose regimens in certain infections .
Clinical Applications
-
Treatment of Syphilis
This compound is the first-line treatment for syphilis, particularly in early stages and late latent syphilis. Studies indicate that a single dose of 2.4 million units is effective for early syphilis, while a three-dose regimen is recommended for late latent cases . -
Rheumatic Fever Prophylaxis
This compound is used for secondary prophylaxis against rheumatic fever in patients with a history of rheumatic heart disease. Regular administration helps prevent recurrence and associated complications . -
Treatment of Other Infections
It is effective against various infections caused by susceptible organisms, including:
Case Study 1: Syphilis Treatment in HIV Patients
A clinical trial compared the efficacy of single versus three-dose regimens of this compound in HIV-infected individuals with early syphilis. The results showed no significant difference in treatment success rates between the two regimens, supporting the current CDC guidelines recommending a single dose .
Case Study 2: Late Latent Syphilis Treatment Completion
A retrospective study conducted in Maricopa County analyzed treatment completion rates among patients diagnosed with late latent syphilis. Of the 14,924 reported cases, only 42.9% completed the recommended three injections within the specified timeframe, highlighting barriers to treatment adherence .
Preparation Methods
Conventional Synthesis of Penicillin G Benzathine
The foundational preparation of penicillin G benzathine involves the reaction between dibenzylethylene diamine and penicillin G. This method, described in FDA-approved labeling, produces a suspension formulation designed for slow intramuscular release. The chemical reaction proceeds as follows:
$$
\text{2 Penicillin G + Dibenzylethylene diamine} \rightarrow \text{Penicillin G benzathine} \quad \text{}
$$
Reaction Conditions and Solvent System
The process occurs in an aqueous suspension buffered with sodium citrate. Excipients such as lecithin (0.5% w/v), carboxymethylcellulose (0.6% w/v), and povidone (0.6% w/v) stabilize the suspension, while methylparaben and propylparaben act as preservatives. The mixture is formulated into pre-filled syringes at concentrations of 600,000–2,400,000 units per dose.
Challenges in Conventional Synthesis
- Low Solubility : Penicillin G benzathine’s limited aqueous solubility necessitates prolonged mixing and controlled pH (8–9) to prevent premature crystallization.
- Inadvertent Intravenous Risk : The suspension’s viscosity requires specialized equipment for intramuscular administration to avoid life-threatening complications.
Advanced Synthesis of Chlorinated Benzathine Penicillin Derivatives
A patented method (CN105566349A) details the synthesis of o-chloro-benzathine penicillin, a structural analog of Bicillin-3, using 6-aminopenicillanic acid (6-APA) and o-chlorobenzene isoxazole acyl chloride. This approach improves yield and purity compared to traditional routes.
Stepwise Reaction Protocol
Esterification of 6-APA
6-APA is dissolved in an alkaline aqueous-organic solvent mixture (1:1–3:1 ratio) at ≤16°C. Sodium hydroxide (12%) maintains pH 8–9, ensuring complete dissolution:
$$
\text{6-APA + NaOH} \rightarrow \text{Sodium 6-APA salt} \quad \text{}
$$
Acylation with o-Chlorobenzene Isoxazole Acyl Chloride
The sodium salt solution is cooled to ≤10°C before adding o-chlorobenzene isoxazole acyl chloride (0.95–1.15 molar ratio). pH is maintained at 6–8 using 13% NaOH, with temperature controlled below 26°C to prevent hydrolysis.
Crystallization with N,N-Dibenzylethylenediamine Diacetate
The clarified reaction mixture is filtered into a crystallizer, where N,N-dibenzylethylenediamine diacetate (0.4–0.5 g/mL) is introduced. Stirring at 10–40°C for 30 minutes initiates crystallization.
Purification and Drying
The product is vacuum-filtered, washed with organic solvent, and dried at 80±5°C under vacuum to ≤5% moisture content.
Comparative Analysis of Synthesis Methods
Critical Process Parameters and Optimization
Temperature Control
Maintaining temperatures below 26°C during acylation prevents exothermic side reactions, which degrade penicillin nuclei.
Industrial-Scale Manufacturing Considerations
Equipment Design
Q & A
Q. What are the critical experimental parameters for synthesizing Bicillin-3 with high purity, and how can researchers optimize reaction conditions?
Methodological Answer:
- Key Parameters :
- Temperature Control : Maintain 20–25°C during penicillin backbone assembly to avoid β-lactam ring degradation .
- Solvent System : Use anhydrous dichloromethane for acylation steps to minimize hydrolysis .
- Reaction Time : Monitor via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1) to terminate reactions at 90–95% conversion.
- Optimization : Conduct fractional factorial design experiments to isolate variables (e.g., pH, solvent polarity) impacting yield and purity .
Q. Which analytical techniques are essential for characterizing this compound’s structural integrity and purity in preclinical studies?
Methodological Answer:
- Core Techniques :
- HPLC-PDA : Use C18 columns (5 µm, 250 × 4.6 mm) with 0.1% trifluoroacetic acid/acetonitrile gradient (retention time: 8.2 ± 0.3 min) .
- NMR Spectroscopy : Confirm stereochemistry via - and -NMR (e.g., δ 5.1 ppm for β-lactam proton) .
- Mass Spectrometry : ESI-MS in positive mode (expected [M+H]⁺: 909.4 Da) .
- Validation : Cross-validate results with elemental analysis (C: 54.2%, H: 5.8%, N: 9.1%) and IR spectroscopy (1720 cm⁻¹ for carbonyl) .
Advanced Research Questions
Q. How should researchers address contradictory data in this compound’s pharmacological efficacy across in vitro vs. in vivo models?
Methodological Answer:
- Contradiction Analysis :
- Dose Reconciliation : Compare in vitro IC₅₀ (e.g., 0.5 µg/mL against Streptococcus pneumoniae) with in vivo plasma concentrations (Cmax: 1.2 µg/mL at 50 mg/kg) to identify subtherapeutic dosing in animal models .
- Model Limitations : Account for protein binding differences (e.g., 85% serum binding in vivo vs. 10% in cell media) using equilibrium dialysis .
- Resolution : Perform PK/PD modeling to align efficacy thresholds and adjust dosing regimens .
Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound’s antimicrobial activity studies?
Methodological Answer:
Q. How can researchers design experiments to resolve discrepancies in this compound’s stability under varying storage conditions?
Methodological Answer:
- Stability Protocol :
- Accelerated Degradation : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC (area% of main peak ≥95%) .
- Light Exposure : Test photostability under ICH Q1B guidelines (1.2 million lux-hours) .
- Data Interpretation : Use Arrhenius kinetics to extrapolate shelf life at 25°C from high-temperature data .
Data Reporting and Reproducibility
Q. What minimal dataset is required to ensure reproducibility of this compound’s bioactivity assays?
Methodological Answer:
- Essential Data :
- Compound Identity : NMR shifts, HRMS data, and chromatographic purity (≥95%) .
- Biological Replicates : Include n ≥ 3 independent experiments with SD/SE values .
- Controls : Report positive (e.g., ciprofloxacin) and negative (vehicle) controls in MIC assays .
Q. How should conflicting results in this compound’s cytotoxicity profiles be reconciled across research groups?
Methodological Answer:
- Root-Cause Analysis :
- Consensus Building : Conduct meta-analysis using PRISMA guidelines to aggregate data from ≥5 studies .
Methodological Pitfalls and Solutions
Q. What are common errors in interpreting this compound’s pharmacokinetic data, and how can they be mitigated?
Methodological Answer:
Q. How can researchers optimize HPLC methods to separate this compound from degradation products with similar polarity?
Methodological Answer:
- Optimization Steps :
- Mobile Phase : Test ion-pair reagents (e.g., 10 mM sodium hexanesulfonate, pH 3.0) to enhance resolution .
- Column Screening : Compare C8, phenyl, and HILIC columns for selectivity .
- Validation : Achieve resolution (R ≥ 1.5) between this compound and primary degradation product .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
